molecular formula C22H20F3N3O3 B2985291 3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-48-2

3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2985291
CAS No.: 1021073-48-2
M. Wt: 431.415
InChI Key: NDFVFKKDBGRPQE-UHFFFAOYSA-N
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Description

3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with the molecular formula C22H20F3N3O3 and a molecular weight of 431.415.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. The key intermediate in the synthesis is often a spirotetramat derivative . The reaction conditions typically involve mild temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: A second-generation insecticide with a similar spirocyclic structure.

    3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different functional groups.

Uniqueness

3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its trifluoromethylbenzoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable for research applications where specific interactions with molecular targets are desired.

Properties

IUPAC Name

3-benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c23-22(24,25)17-9-5-4-8-16(17)18(29)27-12-10-21(11-13-27)19(30)28(20(31)26-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFVFKKDBGRPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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